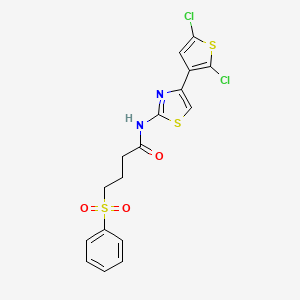![molecular formula C25H24N4O3 B2503313 2-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 433242-06-9](/img/structure/B2503313.png)
2-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Significance Isoquinoline derivatives, including compounds like 2-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, exhibit a broad range of biological activities. The literature indicates that these compounds have potential as antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, antiviral, antibacterial, anti-diabetic, anti-malarial, and other pharmacotherapeutic applications. This diversity in potential applications underscores the pharmacological importance of isoquinoline derivatives in developing novel low-molecular-weight inhibitors for various diseases (Danao et al., 2021).
Chemical Synthesis and Drug Development Isoquinoline derivatives are pivotal in the synthesis of central nervous system (CNS) acting drugs. Heterocycles containing nitrogen, sulfur, and oxygen, replacing carbon in a benzene ring to form structures like pyridine, have been identified as potential lead molecules for synthesizing compounds with CNS activity. This suggests the relevance of such compounds in the development of novel drugs aimed at treating CNS disorders while minimizing adverse effects like addiction or tolerance (Saganuwan, 2017).
Chemical Inhibitors and Antagonists Compounds with structural similarities to this compound have been identified as potent inhibitors or antagonists for various receptors and enzymes. For example, small molecule antagonists, including piperazine derivatives, have been reported to inhibit chemokine receptors like CCR3, offering a potential therapeutic approach for allergic diseases such as asthma and allergic rhinitis (Willems & IJzerman, 2009). Similarly, compounds with high affinity for human serotonin receptors and transporters have been studied for their potential in providing fast-acting antidepressant activity (Watson & Dawson, 2007).
Bioactive Heterocyclic Compounds Isoquinoline derivatives are part of the broader family of bioactive heterocyclic compounds that have significant applications in pharmaceutical, perfumery, and agrochemical industries. Their role as starting materials or precursor molecules emphasizes their importance in synthetic organic chemistry and their potential in various biological applications (Yoda, 2020).
properties
IUPAC Name |
2-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c30-22(28-16-14-27(15-17-28)21-10-1-2-12-26-21)11-5-13-29-24(31)19-8-3-6-18-7-4-9-20(23(18)19)25(29)32/h1-4,6-10,12H,5,11,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLCFAZDVBCLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-hydroxybenzylidene)propanehydrazide](/img/structure/B2503231.png)
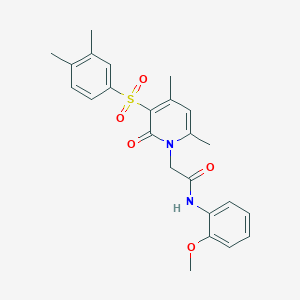

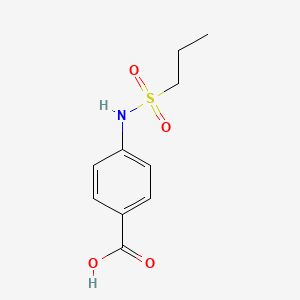

![2-Phenylethyl 4-oxo-4-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}butanoate](/img/structure/B2503240.png)
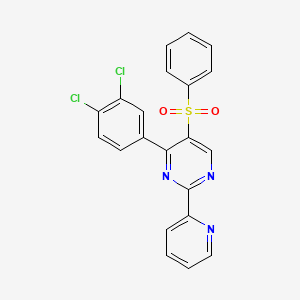


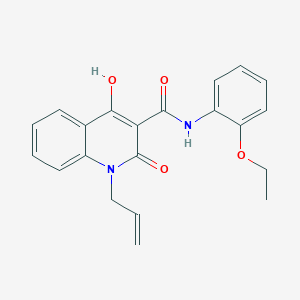
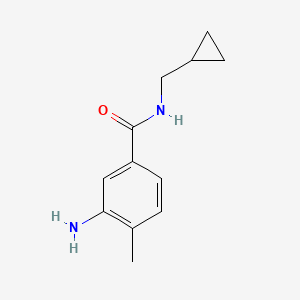
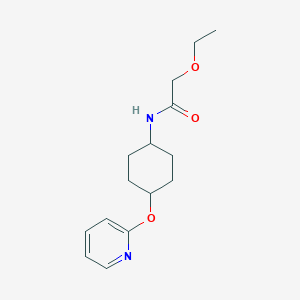
![(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione](/img/structure/B2503251.png)
